Rosuvastatin D6 Sodium
Description
Properties
Molecular Formula |
C22H21D6FN3NaO6S |
|---|---|
Molecular Weight |
509.56 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Rosuvastatin D6 Sodium
Role of Rosuvastatin (B1679574) D6 Sodium as an Internal Standard in Bioanalytical Quantification
Rosuvastatin D6 Sodium is a deuterated form of rosuvastatin, where six hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis, primarily in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it exhibits nearly identical physicochemical properties to the analyte of interest (rosuvastatin). acanthusresearch.comscispace.comnih.gov
The primary role of this compound is to compensate for variability during sample preparation and analysis. researchgate.net Key advantages include:
Correction for Matrix Effects: Biological samples like plasma are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. kcasbio.com This phenomenon, known as the matrix effect, is a major source of analytical inaccuracy. musechem.com Because this compound co-elutes with rosuvastatin and has the same ionization efficiency, it experiences the same matrix effects. kcasbio.comtexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reproducible results. kcasbio.com
Compensation for Procedural Losses: During sample extraction, handling, and injection, there can be variations in recovery. A SIL-IS accounts for these losses because it behaves identically to the unlabeled analyte throughout the entire sample preparation process. nih.govmusechem.com
While SIL-IS are the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". scispace.comnih.gov However, this is often minimal and does not detract from the significant benefits offered in correcting for analytical variability. myadlm.org
Mass Spectrometry-Based Analytical Techniques for Deuterated Rosuvastatin
Mass spectrometry (MS) is the definitive technique for the quantification of rosuvastatin, with this compound serving as the benchmark internal standard. Its high sensitivity and selectivity allow for the detection of low concentrations of the drug in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the most widely employed technique for the quantification of rosuvastatin in pharmacokinetic and bioequivalence studies. unesp.brresearchgate.net The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to ensure sensitivity, specificity, and efficiency.
Electrospray ionization (ESI) is the most common ionization technique for analyzing molecules like rosuvastatin. spectroscopyonline.com It is a soft ionization method that generates stable protonated molecular ions, [M+H]⁺, which are essential for quantitative analysis. spectroscopyonline.comnih.gov Optimization of ESI source parameters is critical for maximizing the signal intensity of both rosuvastatin and this compound. spectroscopyonline.com
Key ESI parameters that are typically optimized include:
Ion Spray Voltage: The voltage applied to the capillary, which influences the efficiency of droplet formation and ionization. For rosuvastatin analysis, this is often set in the positive ion mode. nih.gov
Source Temperature: The temperature of the heated nebulizer gas, which aids in desolvation of the ESI droplets. nih.gov
Nebulizer and Drying Gases: The flow rates of gases (typically nitrogen) used to nebulize the liquid stream and dry the resulting ions. nih.gov
Compound-Dependent Parameters: These include the declustering potential (DP) and collision energy (CE), which are optimized to maximize the signal for the specific precursor and product ions of the analyte and internal standard. nih.gov
The following table summarizes typical ESI conditions reported in various studies for rosuvastatin analysis.
| Parameter | Value | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.govresearchgate.net |
| Ion Spray Voltage | 5500 V | nih.gov |
| Source Temperature | 250 °C - 450 °C | nih.govscielo.br |
| Nebulizer Gas (GS1) | 35 psi | nih.gov |
| Drying Gas (GS2) | 45 psi | nih.gov |
| Declustering Potential (DP) | 32 - 55 V | nih.gov |
| Collision Energy (CE) | 32 - 48.35 eV | nih.govnih.gov |
A cornerstone of quantitative LC-MS/MS is the use of Multiple Reaction Monitoring (MRM). scielo.br This highly specific detection mode involves monitoring a predefined fragmentation of a specific precursor ion into a product ion. For rosuvastatin, the protonated molecule [M+H]⁺ serves as the precursor ion. In the collision cell of the mass spectrometer, this ion is fragmented, and a specific, stable product ion is selected for monitoring. nih.gov
The MRM transition for this compound is selected in the same manner. The precursor ion will have a mass-to-charge ratio (m/z) that is 6 units higher than that of rosuvastatin, while the product ion may be the same or different depending on where the deuterium labels are located on the molecule. nih.gov The specificity of monitoring these unique transitions ensures that only the compounds of interest are quantified, minimizing interference from other substances in the matrix. nih.gov
The table below details the MRM transitions for rosuvastatin and this compound as reported in the literature.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Rosuvastatin | 482.1 | 258.1 | researchgate.netnih.gov |
| Rosuvastatin | 482.131 | 258.200 | nih.gov |
| Rosuvastatin | 482.3 | 258.2 | nih.gov |
| Rosuvastatin | 482.20 | 288.20 | |
| Rosuvastatin D6 | 488.2 | 258.2 | nih.gov |
| Rosuvastatin D6 | 488.202 | 264.200 | nih.gov |
The chromatographic separation step is crucial for isolating rosuvastatin and its internal standard from endogenous plasma components, thereby reducing matrix effects and improving assay reliability. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. nih.govymerdigital.comijpsr.com
Column Chemistry: C18 and C8 columns are the most commonly used stationary phases for rosuvastatin analysis. nih.govymerdigital.com These columns provide good retention and separation based on the hydrophobic interactions of rosuvastatin.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component. scielo.brnih.govymerdigital.com The aqueous phase is often acidified with formic acid or acetic acid or buffered with ammonium (B1175870) acetate (B1210297) to control the ionization state of rosuvastatin and improve peak shape and ESI sensitivity. scielo.brnih.gov The ratio of organic to aqueous phase is optimized to achieve a suitable retention time and efficient separation. nih.govymerdigital.com
The following table provides examples of chromatographic parameters used in validated LC-MS/MS methods for rosuvastatin quantification.
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Source |
| YMC J' Sphere ODS H-80 (150 x 4.6 mm, 4.0 µm) | Acetonitrile (B52724) : 0.2% Formic Acid in water (60:40, v/v) | 1.0 | ~2.50 | scielo.br |
| Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) | 0.01 M Ammonium Acetate : Methanol (B129727) : Acetic Acid (20:80:0.2, v/v/v) | 0.200 | 0.95 | nih.gov |
| Accucore RP-MS | Gradient elution with Methanol and Water | Not specified | Not specified | thermofisher.com |
| Kromosil (100x4.6mm, 5µ) | 5mM Ammonium acetate pH 3.5 : Acetonitrile (10:90 v/v) | 0.800 | 1.22 | |
| C18 reversed phase column | Acetonitrile : Methanoic acid (0.1%) (60:40, v/v) | Not specified | Not specified | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for rosuvastatin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach. However, the use of GC-MS for statins is less common due to their low volatility and thermal instability at the high temperatures required for gas chromatography. ubbcluj.ro
To make rosuvastatin suitable for GC-MS analysis, a chemical derivatization step is necessary to increase its volatility. ubbcluj.ro One reported method involves the derivatization of rosuvastatin into its methyl ester. This process allows the compound to be volatilized without degradation in the GC inlet. While this approach has been demonstrated, it adds a layer of complexity to the sample preparation process. Despite this, GC-MS can offer high sensitivity and selectivity for the determination of rosuvastatin in plasma. ubbcluj.ro
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
This compound, a deuterated analog of Rosuvastatin, serves as a crucial internal standard (IS) in bioanalytical methods for the accurate quantification of Rosuvastatin in complex biological matrices like human plasma. thermofisher.comnih.gov The use of a stable isotope-labeled internal standard is considered the best practice in quantitative bioanalysis using mass spectrometry, as it helps to control for variability during sample extraction, chromatography, and ionization. aptochem.com
A sensitive and rapid UHPLC-MS/MS method for the simultaneous quantification of Rosuvastatin and other cardiovascular drugs has been developed and validated. scitechjournals.com In these methods, Rosuvastatin D6 is added to plasma samples to a final concentration, for example, of 500 ng/mL. thermofisher.com The samples then undergo extraction, often using techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE), to isolate the analytes from plasma components. thermofisher.comnih.gov
Chromatographic separation is typically achieved on a C18 or a phenyl column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). thermofisher.comscitechjournals.com The detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.gov The MRM transitions for Rosuvastatin and Rosuvastatin D6 are monitored to ensure specificity and sensitivity.
The use of Rosuvastatin D6 as an internal standard is essential for correcting any variations that may occur during the analytical process. Since deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects, leading to more accurate and precise quantification of the target analyte. aptochem.com
Table 1: Example UHPLC-MS/MS Method Parameters for Rosuvastatin Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Zorbax SB-Phenyl (2.1 mm × 100 mm, 3.5 μm) researchgate.net |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water researchgate.net |
| Mobile Phase B | 40% v/v methanol in acetonitrile researchgate.net |
| Flow Rate | Gradient researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | This compound nih.gov |
Method Validation Principles for Deuterated Compounds in Research Settings
The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the data. science.gov When using deuterated compounds like Rosuvastatin D6 as internal standards, specific validation parameters must be carefully assessed. payeshdarou.irmdpi.com
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, degradation products, and matrix components. bebac.at Specificity is the ultimate degree of selectivity, implying no interference. researchgate.net
To assess selectivity, blank biological matrix samples from at least six different sources are analyzed to check for any interfering peaks at the retention time of the analyte and the deuterated internal standard. nih.govnih.gov The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. nih.gov
The use of a deuterated internal standard like Rosuvastatin D6 significantly enhances the selectivity of LC-MS/MS methods. nih.gov Since the deuterated standard has a different mass-to-charge ratio (m/z) from the analyte, the mass spectrometer can distinguish between the two, even if they co-elute chromatographically. However, it is important to ensure that there is no "cross-talk" or isotopic interference between the analyte and the internal standard channels. nih.gov
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix, which can lead to ion suppression or enhancement. nih.govmedipharmsai.com This can adversely affect the accuracy and precision of the method. eijppr.com
The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. payeshdarou.irnih.gov The internal standard-normalized matrix factor is calculated to evaluate the consistency of the matrix effect across different sources of the biological matrix. payeshdarou.ir
Deuterated internal standards like Rosuvastatin D6 are highly effective in compensating for matrix effects because they are subjected to the same ionization suppression or enhancement as the analyte. uci.educhromatographyonline.com This is due to their similar chemical and physical properties, which cause them to co-elute and behave similarly in the ion source. aptochem.com The ratio of the analyte response to the internal standard response should remain constant, even if the absolute responses vary due to matrix effects.
Table 3: Key Method Validation Parameters for Deuterated Internal Standards
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Interference <20% of LLOQ for analyte and <5% for IS. nih.gov |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. nih.gov |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). payeshdarou.ir |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | CV ≤15% (≤20% at LLOQ). payeshdarou.ir |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. nih.gov |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage conditions. | Within ±15% of the nominal concentration. payeshdarou.ir |
Evaluation of Analytical Recovery and Extraction Efficiency
The analytical recovery and extraction efficiency of this compound are critical parameters in quantitative bioanalytical methods, ensuring the accuracy and reliability of results. As an internal standard (IS), its recovery is expected to be consistent and reproducible, though not necessarily 100% au.dk. The primary goal is to have a recovery that is comparable to the analyte, Rosuvastatin, to compensate for any variability during the sample preparation process.
Different extraction techniques yield varying recovery rates for this compound. In a study utilizing liquid-liquid extraction (LLE), the mean recovery for the internal standard was reported to be 54.65% with a coefficient of variation of ±12.14% scielo.brscielo.br. Another study comparing LLE with supported liquid extraction (SLE) found that SLE achieved a superior extraction recovery of 96.3% for rosuvastatin, while LLE yielded 60% nih.govresearchgate.netnih.gov. The mean extraction recovery of this compound using SLE was 76% nih.gov.
Solid-phase extraction (SPE) is another common technique. One SPE method demonstrated a high level of analyte recovery at 99.3% for rosuvastatin, with a precision (% RSD) of 4.88, indicating a highly efficient and repeatable extraction procedure thermofisher.com. In a separate SPE method, the absolute recovery for the internal standard was 54.65% scielo.brscielo.br. Furthermore, a study involving protein precipitation reported a mean recovery of over 85% for all analytes, including the deuterated internal standard for a rosuvastatin metabolite scitechjournals.com.
The assessment of recovery is typically performed by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration au.dk. The consistency of the extraction efficiency across different concentration levels is crucial for the validation of the bioanalytical method.
Table 1: Comparison of Extraction Efficiency for this compound Across Different Methodologies
| Extraction Technique | Mean Recovery (%) | Precision (% RSD) | Reference |
| Liquid-Liquid Extraction (LLE) | 54.65 | 12.14 | scielo.brscielo.br |
| Supported Liquid Extraction (SLE) | 76 | Not Specified | nih.gov |
| Solid Phase Extraction (SPE) | 54.65 | Not Specified | scielo.brscielo.br |
| Protein Precipitation | >85 | Not Specified | scitechjournals.com |
Linearity, Precision, and Accuracy Assessment for Deuterated Standards
In bioanalytical method validation, the linearity, precision, and accuracy of the deuterated internal standard, this compound, are fundamental to ensuring reliable quantification of the target analyte.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods employing this compound as an internal standard, the calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Several studies have demonstrated excellent linearity over a defined concentration range. For instance, a method was validated in the range of 0.51-100.9 ng/mL with a correlation coefficient (r²) of ≥ 0.99 researchgate.net. Another study established linearity from 1.0 ng/mL to 50.0 ng/mL with a mean correlation coefficient greater than 0.99 scielo.brscielo.br. A wider dynamic range of 1 - 1000 ng/mL was also found to be linear with a coefficient of determination (r²) of 0.9984 thermofisher.com. Similarly, a linearity range of 0.1 ng/mL to 50 ng/mL has been successfully validated nih.govresearchgate.netnih.gov.
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision) au.dk. For this compound, the intra-day and inter-day precision and accuracy results have been shown to be well within the acceptance limits for bioanalytical methods researchgate.net. In one study, the intra-day assay precision (RSD) ranged from 7.97% to 15.94%, and the inter-assay precision was between 3.19% and 15.27% nih.gov. Another validation reported intra-day precision with a coefficient of variation between 2.85% to 5.78% and inter-day precision with a CV of 8.92% to 15.48% scielo.br. Generally, the precision at each concentration level should not exceed 15% of the CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20% au.dk.
Table 2: Summary of Linearity, Precision, and Accuracy Data for Analytical Methods Utilizing this compound
| Parameter | Specification | Reported Value | Reference |
| Linearity Range | 0.51 - 100.9 ng/mL | r² ≥ 0.99 | researchgate.net |
| 1.0 - 50.0 ng/mL | r² > 0.99 | scielo.brscielo.br | |
| 1 - 1000 ng/mL | r² = 0.9984 | thermofisher.com | |
| 0.1 - 50 ng/mL | Successfully Validated | nih.govresearchgate.netnih.gov | |
| Intra-day Precision (%RSD) | 7.97 - 15.94 | - | nih.gov |
| 2.85 - 5.78 | - | scielo.br | |
| Inter-day Precision (%RSD) | 3.19 - 15.27 | - | nih.gov |
| 8.92 - 15.48 | - | scielo.br | |
| Intra-day Accuracy (%) | 96.23 - 113.90 | - | scielo.br |
| Inter-day Accuracy (%) | 96.08 - 108.17 | - | scielo.br |
| Overall Accuracy (Relative Error %) | < 3.7 | - | nih.gov |
Sample Preparation Techniques for Deuterated Rosuvastatin Analysis
The choice of sample preparation technique is pivotal for the accurate and reliable quantification of rosuvastatin in biological matrices, with this compound serving as the internal standard. The primary objective is to extract the analyte and the internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis.
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) is a widely used technique for the purification and pre-concentration of rosuvastatin and its deuterated internal standard from human plasma scielo.brscielo.br. This method offers cleaner extracts compared to other techniques.
A typical SPE procedure involves the following steps:
Conditioning: The SPE cartridge, often a reversed-phase sorbent, is conditioned with an organic solvent like methanol, followed by water to activate the stationary phase scielo.brthermofisher.com.
Sample Loading: The plasma sample, spiked with this compound, is loaded onto the conditioned cartridge scielo.brthermofisher.com.
Washing: The cartridge is washed with solutions like 0.1% formic acid and 10% methanol to remove water-soluble interferences scielo.brthermofisher.com.
Elution: The analyte and internal standard are eluted from the cartridge using a suitable organic solvent, such as 90% methanol or 0.5% glacial acetic acid in methanol scielo.brthermofisher.com.
Evaporation and Reconstitution: The eluent is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the chromatographic system scielo.brthermofisher.com.
Various SPE products are available, such as SOLA™ SPE plates, which are designed to provide high reproducibility and cleaner extracts thermofisher.com. The use of automated SPE systems can further enhance throughput and precision researchgate.net.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a traditional and effective method for the extraction of rosuvastatin and this compound from plasma. This technique is based on the differential solubility of the compounds in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
In a common LLE protocol, an organic solvent such as diethyl ether or a mixture of tert-butyl methyl ether (TBME) and isopropanol (B130326) (IPA) is added to the plasma sample containing the internal standard nih.govnih.gov. The mixture is then vortexed and shaken to facilitate the transfer of the analyte and internal standard into the organic phase. After centrifugation to separate the layers, the organic layer is transferred, evaporated, and the residue is reconstituted for analysis nih.govnih.gov. One study reported using ether for a simple one-step LLE nih.gov. Another used a mixture of TMBE and 10% IPA nih.gov. While effective, LLE can sometimes be time-consuming nih.govresearchgate.netnih.gov.
Supported Liquid Extraction (SLE) Applications
Supported Liquid Extraction (SLE) presents a more streamlined alternative to traditional LLE. In SLE, the aqueous plasma sample is loaded onto a solid support material, which is typically diatomaceous earth. The sample disperses over the large surface area of the support. A water-immiscible organic solvent is then passed through the support material. The analytes, including rosuvastatin and this compound, partition from the immobilized aqueous phase into the organic solvent, which is then collected for analysis.
A key advantage of SLE is the elimination of emulsion formation, which can be a problem in LLE chromatographyonline.com. SLE has been shown to provide superior extraction recovery and precision compared to LLE for rosuvastatin analysis nih.govresearchgate.netnih.gov. For instance, one study demonstrated an extraction recovery of 96.3% for rosuvastatin with SLE, compared to 60% with LLE nih.govresearchgate.netnih.gov. The procedure typically involves adding ammonium acetate to the plasma sample, loading it onto the SLE cartridge, and eluting with a solvent like TBME with 10% IPA nih.gov.
Protein Precipitation Strategies
Protein Precipitation (PPT) is a straightforward and rapid method for sample preparation. It involves adding a precipitating agent, such as an organic solvent or an acid, to the biological sample to denature and precipitate the proteins.
Commonly used organic solvents for protein precipitation include acetone, ethanol, and methanol sigmaaldrich.comphenomenex.com. Acids like trichloroacetic acid (TCA) are also effective precipitants sigmaaldrich.comphenomenex.com. After adding the precipitating agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and the internal standard, is then collected for analysis. A study reported a mean recovery of over 85% for all analytes using a protein precipitation method scitechjournals.com. This technique is particularly suitable for high-throughput analysis due to its simplicity and speed.
Mechanistic Investigations of Rosuvastatin Metabolism and Transport with Deuterated Analogs
Elucidation of Metabolic Pathways Using Rosuvastatin (B1679574) D6 Sodium
Rosuvastatin undergoes limited metabolism in the body, with studies showing that approximately 90% of the active plasma HMG-CoA reductase inhibitory activity comes from the parent compound itself clinpgx.org. Only about 10% of a dose is recovered as metabolites clinpgx.orgdrugbank.com. The use of Rosuvastatin D6 Sodium is pivotal in accurately identifying and quantifying these metabolic products. In a biological sample, the mass spectrometer can be tuned to specifically detect the unique mass signature of the deuterated drug and its metabolites, effectively separating them from the complex background of endogenous molecules. This technique, known as isotopic tracing, provides unambiguous evidence of the metabolic pathways involved.
The cytochrome P450 (CYP) system is a major family of enzymes responsible for drug metabolism. For rosuvastatin, this metabolism is minimal and primarily mediated by a specific enzyme.
CYP2C9: Research has identified CYP2C9 as the principal enzyme involved in the metabolism of rosuvastatin droracle.ainih.govnih.gov. It catalyzes the formation of the main metabolite, N-desmethyl rosuvastatin drugbank.com. However, this metabolic route is not considered a clinically significant pathway for the drug's clearance drugbank.com. Studies using potent CYP2C9 inhibitors like fluconazole (B54011) showed only a minor increase in rosuvastatin exposure, confirming the limited role of this enzyme nih.gov.
CYP3A4: Unlike many other statins, such as atorvastatin (B1662188) and simvastatin, rosuvastatin is not significantly metabolized by the CYP3A4 enzyme droracle.ainih.govnih.govpitt.edumedsafe.govt.nz. This characteristic is a key advantage, as it significantly reduces the potential for drug-drug interactions with the many medications that inhibit or induce the CYP3A4 pathway nih.govmedsafe.govt.nz.
Using this compound in metabolic studies allows for precise confirmation of these enzymatic roles. By incubating the deuterated compound with specific human CYP enzymes in vitro, researchers can observe the formation of the D6-labeled N-desmethyl metabolite exclusively in the presence of active CYP2C9, while showing negligible activity with CYP3A4.
Isotopic tracing with this compound enables the definitive identification of metabolites in complex biological matrices like plasma and urine. Because the deuterium (B1214612) atoms are stably incorporated into the molecule's structure, any metabolites formed will retain this isotopic label, giving them a distinct mass-to-charge ratio.
The primary metabolite identified through these methods is:
N-desmethyl rosuvastatin: This metabolite is formed via the action of CYP2C9 and possesses approximately 20% to 50% of the HMG-CoA reductase inhibitory activity of the parent rosuvastatin drugbank.com.
Other minor metabolites that can be traced using this methodology include rosuvastatin-5S-lactone and rosuvastatin acyl glucuronide clinpgx.org. The ability to track the D6 label provides a clear and direct line of evidence linking these metabolites back to the administered drug.
Table 1: Rosuvastatin Metabolism Overview
| Enzyme | Metabolite | Relative Activity |
|---|---|---|
| CYP2C9 | N-desmethyl rosuvastatin | 20-50% of parent compound |
| UGTs (potential) | Rosuvastatin acyl glucuronide | Not specified |
Investigation of Drug Transporter Interactions
Rosuvastatin is a relatively hydrophilic compound, meaning it relies heavily on transporter proteins to cross cell membranes and reach its site of action in the liver, as well as for its subsequent elimination nih.gov. Investigations using labeled compounds like Rosuvastatin D6 are crucial for quantifying the activity of these transporters.
The OATP family of uptake transporters is critical for the active transport of rosuvastatin from the bloodstream into liver cells (hepatocytes). Several OATP members have been identified as key players in this process.
OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) are liver-specific transporters that are fundamental to the hepatic uptake of rosuvastatin clinpgx.orgnih.govresearchgate.net.
OATP1B1: This transporter is considered the predominant contributor to the hepatic uptake of rosuvastatin nih.govnih.gov. Its efficiency in transporting rosuvastatin is a major determinant of the drug's concentration in the liver and, consequently, its plasma levels nih.gov. Genetic variations in the SLCO1B1 gene can lead to decreased OATP1B1 function, resulting in significantly higher plasma concentrations of rosuvastatin and an increased risk of myopathy nih.gov.
OATP1B3: While OATP1B1 plays the primary role, OATP1B3 is also partly involved in the hepatic uptake of rosuvastatin nih.govresearchgate.net. It works in concert with OATP1B1 to ensure the efficient accumulation of the drug in hepatocytes.
Studies using cells engineered to express these transporters have allowed for the determination of their kinetic parameters for rosuvastatin transport.
OATP2B1: This transporter is expressed in both the intestine and the liver and has been shown to transport rosuvastatin clinpgx.orgnih.govresearchgate.net. Its presence in the intestine suggests a role in the initial absorption of the drug, while its expression in the liver contributes to hepatic uptake nih.gov.
OAT3: Organic Anion Transporter 3 (OAT3) is involved in the renal clearance of rosuvastatin nih.govnih.gov. Inhibition of OAT3 can affect the drug's excretion through the kidneys researchgate.net.
Table 2: Kinetic Parameters (Km) of Rosuvastatin for OATP Transporters
| Transporter | Michaelis-Menten Constant (Km) | Note |
|---|---|---|
| OATP1B1 | ~12.5 µM - 13 µM | Major hepatic uptake transporter |
| OATP1B3 | ~9.8 µM - 40 µM | Contributes to hepatic uptake |
Km (Michaelis-Menten constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value generally indicates a higher affinity of the transporter for the substrate.
Efflux Transporters: Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp)
Rosuvastatin is a substrate for multiple transporters, but its interaction with efflux transporters, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2), is a major determinant of its disposition. simulations-plus.comdoi.org BCRP, an ATP-binding cassette (ABC) transporter, is expressed in key locations such as the apical membrane of enterocytes in the intestine and the canalicular membrane of hepatocytes in the liver. doi.orgdoi.org This expression pattern allows BCRP to play a significant role in limiting the oral absorption of rosuvastatin and facilitating its biliary excretion. doi.orgdoi.org In contrast, studies have shown that rosuvastatin is not significantly transported by P-glycoprotein (P-gp/MDR1/ABCB1). Research using MDR1-Madin-Darby canine kidney cells indicated a low apparent permeability value for rosuvastatin with no observed directional transport, suggesting P-gp is not a key contributor to its disposition. doi.org
The critical role of BCRP in rosuvastatin pharmacokinetics is highlighted by the significant impact of BCRP inhibition on rosuvastatin exposure. doi.orgnih.gov Inhibition of intestinal BCRP can lead to clinically significant drug-drug interactions (DDIs), causing up to a two-fold increase in rosuvastatin plasma concentrations. doi.orgnih.gov For instance, the BCRP inhibitor fostamatinib (B613848) (IC50 = 50 nM) was shown to increase rosuvastatin's area under the plasma concentration–time curve (AUC) and maximum concentration (Cmax) by 1.96-fold and 1.88-fold, respectively. doi.orgnih.gov This confirms that BCRP-mediated efflux is a rate-determining step in the drug's absorption. evotec.com Pharmacogenetic studies further underscore BCRP's importance; individuals with impaired transport function due to polymorphisms in the ABCG2 gene (e.g., c.421C>A) exhibit increased plasma exposure to rosuvastatin. doi.orgsolvobiotech.com
| Inhibitor | Effect on Rosuvastatin | Fold Increase (AUC) | Fold Increase (Cmax) | Reference |
|---|---|---|---|---|
| Fostamatinib | Inhibition of intestinal BCRP | 1.96 | 1.88 | doi.orgnih.gov |
| Cyclosporine | Inhibition of intestinal BCRP and hepatic OATPs | 5.07 | - | nih.gov |
Application of Deuterated Rosuvastatin in In Vitro Transporter Assays (e.g., in cells, vesicles)
Deuterated rosuvastatin, such as this compound, serves as a critical tool in in vitro transporter assays designed to elucidate the mechanisms of drug transport. These assays commonly utilize transfected cell lines or isolated membrane vesicles that overexpress specific transporters. evotec.comresearchgate.net The "gold-standard" for studying efflux transporters like BCRP involves either bidirectional transport assays across polarized cell monolayers (e.g., MDCK cells) or uptake assays using inside-out membrane vesicles (e.g., from Sf9 insect cells). evotec.comresearchgate.netsolvobiotech.com
In these experiments, stable isotope-labeled internal standards like Rosuvastatin D6 are indispensable for accurate quantification of the substrate via liquid chromatography-tandem mass spectrometry (LC-MS/MS). solvobiotech.comresearchgate.net For example, in a bidirectional transport study using human BCRP-transfected MDCK cells, deuterated rosuvastatin would be used to precisely measure the amount of rosuvastatin transported from the basolateral to the apical side, allowing for the calculation of the efflux ratio. solvobiotech.com
Similarly, in vesicle transport assays, ATP-dependent uptake of rosuvastatin into membrane vesicles expressing BCRP is measured. doi.orguzh.ch Studies have demonstrated that ATP significantly stimulates rosuvastatin uptake into BCRP-expressing membranes but not in control membranes. doi.org Kinetic analysis from such experiments has suggested two transport sites in BCRP for rosuvastatin, a high-affinity site (Km of 10.8 μM) and a low-affinity site (Km of 307 μM). doi.org The use of deuterated analogs ensures the high precision required to determine these kinetic parameters accurately.
| Assay Type | Test System | Transporter Studied | Key Finding | Reference |
|---|---|---|---|---|
| Vesicle Transport Assay | Membrane vesicles from Sf9 cells expressing BCRP | BCRP/ABCG2 | ATP-dependent, saturable transport with high and low affinity sites. | doi.org |
| Bidirectional Transport Assay | MDCK cells transfected with human BCRP | BCRP/ABCG2 | Used to determine efflux ratio and inhibitory potential of other drugs. | solvobiotech.com |
| Bidirectional Transport Assay | MDR1-MDCK cells | P-gp/MDR1 | Low permeability and no directional transport observed. | doi.org |
Mechanistic Pharmacokinetic Modeling and Simulation with Deuterated Data
Physiologically Based Pharmacokinetic (PBPK) Model Development
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to investigate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs like rosuvastatin. simulations-plus.comresearchgate.net The development of a robust PBPK model for rosuvastatin requires the integration of extensive in vitro and clinical data. nih.govnih.gov Deuterated rosuvastatin is crucial for generating high-quality clinical pharmacokinetic data, which forms the foundation for building and verifying these models. researchgate.net
PBPK models for rosuvastatin are typically constructed using specialized software (e.g., GastroPlus®, PK-Sim®) and incorporate detailed physiological information (e.g., organ weights, blood flow rates) along with drug-specific parameters. simulations-plus.comnih.govsimulations-plus.com For rosuvastatin, a key feature of these models is the inclusion of transporter-mediated processes. simulations-plus.comnih.gov The models account for active uptake into the liver by transporters like OATP1B1 and OATP1B3, and efflux from the intestine and liver by BCRP. nih.govnih.gov Data from in vitro studies, often generated using deuterated standards for quantification, are used to define the kinetic parameters of these transport processes within the model. nih.gov A well-developed PBPK model can accurately simulate rosuvastatin concentration profiles in plasma, urine, feces, and even specific tissues like the liver. nih.govnih.gov
Predictive Modeling of Drug-Drug Interactions at a Mechanistic Level
A primary application of rosuvastatin PBPK models is the prediction of transporter-mediated drug-drug interactions (DDIs) at a mechanistic level. simulations-plus.comnih.gov By simulating the co-administration of rosuvastatin with a potential inhibitor, these models can forecast the impact on rosuvastatin exposure (AUC and Cmax). nih.govnih.gov The models achieve this by incorporating the in vitro inhibition constants (Ki) of the perpetrator drug against key rosuvastatin transporters like OATP1B1, OATP1B3, and BCRP. nih.gov
The accuracy of these DDI predictions relies heavily on the quality of the initial PBPK model, which is validated using clinical data obtained with deuterated rosuvastatin. nih.govresearchgate.net For example, PBPK models have been successfully used to predict the magnitude of the DDI between rosuvastatin and inhibitors such as rifampicin (B610482) and cyclosporine. nih.gov The model for cyclosporine predicted a 5.07-fold increase in rosuvastatin AUC, mediated primarily by the inhibition of hepatic OATP1B1/OATP1B3 and intestinal BCRP. nih.gov Similarly, mechanistic static models have been employed to predict DDIs with protease inhibitors, confirming that inhibition of intestinal BCRP and hepatic OATP1B1 are the principal mechanisms. nih.govnih.gov These predictive capabilities allow for the prospective assessment of DDI risk for new chemical entities during drug development. nih.gov
| Perpetrator Drug | Mechanism of Interaction | Predicted AUC Ratio | Observed AUC Ratio | Reference |
|---|---|---|---|---|
| Rifampicin | Inhibition of OATP1B1/1B3 | 6.58 | ~7 | nih.gov |
| Cyclosporine | Inhibition of OATP1B1/1B3 and BCRP | 5.07 | ~7.1 | nih.gov |
| Gemfibrozil | Inhibition of OATP1B1 and OAT3 | 1.88 | ~1.9 | nih.gov |
| Atazanavir | Inhibition of BCRP and OATP1B1 | 2.13 (initial model) | 3.1 | nih.gov |
Use of Deuterated Rosuvastatin in Pre-clinical Research Models
In Vitro Cellular and Subcellular Studies (e.g., Hepatocytes, Microsomes)
In vitro systems such as primary human hepatocytes and subcellular fractions like liver microsomes are fundamental preclinical models for studying drug metabolism and transport. dls.comnuvisan.com Deuterated rosuvastatin is used in these systems as an internal standard for precise quantification, enabling detailed investigation of its metabolic stability and interaction with hepatic transporters. researchgate.net
Primary human hepatocytes are considered the gold standard as they retain the full complement of metabolic enzymes and transporters, offering a physiologically relevant model. dls.com Studies in hepatocytes have shown that rosuvastatin is taken up into these cells via a high-affinity active process, which is a desirable property for a liver-targeted drug. nih.gov
Human liver microsomes, which are vesicles derived from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. dls.com They are widely used to assess metabolic stability. nuvisan.com Studies with human hepatic microsomes have indicated that rosuvastatin undergoes minimal metabolism, with the majority of a dose being excreted as the unchanged parent drug. nih.govnih.govclinpgx.org This finding, supported by precise quantification using deuterated standards, confirms that transport, rather than metabolism, is the primary clearance mechanism for rosuvastatin. nih.gov While microsomes are excellent for studying Phase I metabolism, they lack the transporters present in intact hepatocytes, limiting their utility for assessing uptake and efflux mechanisms. dls.com
| Model System | Key Features | Application for Rosuvastatin | Limitations | Reference |
|---|---|---|---|---|
| Primary Hepatocytes | Contain full complement of metabolic enzymes and transporters. | Studying active uptake transport; overall hepatic disposition. | Limited availability, donor variability. | dls.comnih.gov |
| Liver Microsomes | Enriched in Phase I (e.g., CYP) enzymes. | Assessing metabolic stability; identifying metabolites. | Lack transporters and Phase II enzymes. | dls.comnih.gov |
In Vivo Animal Models for Mechanistic Disposition Studies
The disposition of rosuvastatin, including its metabolism and transport, has been extensively investigated using in vivo animal models, primarily in rats. These studies are crucial for understanding the pharmacokinetic profile of the drug and the mechanisms governing its distribution and elimination from the body. The use of isotopically labeled analogs, such as radiolabeled or deuterated forms of rosuvastatin, has been instrumental in these mechanistic investigations.
Detailed Research Findings in Rat Models
Studies utilizing radiolabeled rosuvastatin ([14C]rosuvastatin) in Sprague-Dawley rats have provided significant insights into its disposition. Following a single oral administration, the majority of the administered radioactivity is excreted in the feces, with a very small percentage appearing in the urine. This indicates that biliary excretion is the primary route of elimination for rosuvastatin and its metabolites in this animal model.
In a study with bile duct-cannulated rats, a significant portion of the administered dose was recovered in the bile, further confirming the importance of this elimination pathway. The unchanged parent compound was found to be the major component of the radioactivity in both bile and feces, suggesting that rosuvastatin undergoes limited metabolism in rats.
Tissue distribution studies have consistently demonstrated a pronounced and selective uptake of rosuvastatin by the liver. The concentration of radioactivity in the liver has been observed to be markedly higher than in other tissues, with liver-to-plasma concentration ratios ranging from 8 to 25 at various time points after oral administration. This liver-specific distribution is a key characteristic of rosuvastatin and is attributed to the involvement of active transport mechanisms.
Microautoradiography studies have visually confirmed the selective distribution of rosuvastatin within the intracellular space of the liver. When compared to other statins like pravastatin (B1207561) and simvastatin, rosuvastatin has been shown to be taken up by hepatic cells more selectively and efficiently.
The hepatic uptake clearance of rosuvastatin in rats has been quantified and compared to other statins, highlighting its efficient extraction by the liver from the bloodstream. This efficient hepatic uptake is mediated by various transporter proteins. While metabolic profiling studies have indicated that rosuvastatin is not extensively metabolized by cytochrome P450 enzymes, its disposition is heavily influenced by the activity of drug transporters in the liver.
The use of deuterated analogs, such as this compound, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a common practice in pharmacokinetic studies. These stable isotope-labeled compounds serve as ideal internal standards for the accurate quantification of the parent drug and its metabolites in biological matrices. While detailed disposition studies specifically using this compound as the primary investigational agent are not extensively published, the data from radiolabeled studies provide a comprehensive understanding of its in vivo behavior. The physicochemical properties of the deuterated form are nearly identical to the non-deuterated compound, and therefore, its disposition pathways are expected to be the same.
Data from In Vivo Disposition Studies in Rats
The following tables summarize key findings from in vivo disposition studies of rosuvastatin in rats.
Table 1: Excretion of Radioactivity after a Single Oral Administration of [14C]Rosuvastatin in Intact Rats
| Excretion Route | Percentage of Administered Dose | Time Post-Administration (hours) |
|---|---|---|
| Feces | 98.0% | 168 |
| Urine | 0.4% | 168 |
Data from a study in Sprague-Dawley rats. nih.gov
Table 2: Excretion of Radioactivity after a Single Oral Administration of [14C]Rosuvastatin in Bile Duct-Cannulated Rats
| Excretion Route | Percentage of Administered Dose | Time Post-Administration (hours) |
|---|---|---|
| Bile | 55.1% | 48 |
| Urine | 0.5% | 48 |
Data from a study in Sprague-Dawley rats. nih.gov
Table 3: Comparative Hepatic Uptake Clearance of Statins in Rats
| Compound | Hepatic Uptake Clearance (mL/min/g tissue) |
|---|---|
| Rosuvastatin | 0.885 |
| Pravastatin | 0.703 |
| Simvastatin | 1.24 |
Data from a study involving bolus intravenous administration of radiolabeled statins in rats. nih.gov
Chemical Stability and Degradation Pathway Research of Rosuvastatin D6 Sodium
Forced Degradation Studies for Stress Condition Evaluation
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies. researchgate.net This process is integral to developing stability-indicating analytical methods and elucidating degradation mechanisms. researchgate.net Studies on Rosuvastatin (B1679574), the non-deuterated parent compound, have established its susceptibility to degradation under acidic, oxidative, and photolytic conditions, while demonstrating relative stability under basic, neutral, and thermal stress. nih.govscispace.comresearchgate.net These findings provide a predictive framework for the stability of Rosuvastatin D6 Sodium.
A summary of the behavior of Rosuvastatin under various stress conditions is presented below.
| Stress Condition | Conditions Applied | Observed Outcome | Key Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 0.2 M HCl at 80°C for 20 h; 5 M HCl at 60°C for 4 h researchgate.netscispace.com | Significant degradation scispace.comnih.gov | Rosuvastatin Lactone, other unidentified impurities scielo.brresearchgate.net |
| Basic Hydrolysis | e.g., 1 N NaOH; 5 M NaOH at 60°C for 4 h researchgate.netscispace.com | Comparatively stable nih.govscispace.comscielo.br | Minimal to no degradation observed nih.govresearchgate.net |
| Oxidative Degradation | e.g., 0.5% to 30% H₂O₂ at various temperatures scispace.comsemanticscholar.org | Degradation observed scispace.comsemanticscholar.org | Multiple polar impurities and other degradation products scispace.comsemanticscholar.org |
| Photolytic Degradation | Exposure to UV and/or visible light (e.g., 1.2 x 10⁹ lux/h) scispace.comnih.gov | Highly unstable nih.govscispace.com | Diastereomeric dihydrophenanthrene derivatives nih.govresearchgate.net |
| Thermal Degradation | e.g., 100°C for 24 h; 105°C for 7 days scispace.comscielo.br | Generally stable researchgate.netnih.govscielo.br | Minor degradation under severe conditions |
Hydrolytic reactions are among the most common pathways for drug degradation. researchgate.net In acidic environments, this compound is expected to be labile. The primary degradation route for Rosuvastatin in acidic media is an intramolecular esterification of its dihydroxy heptenoic acid side chain. researchgate.netresearchgate.net This reaction involves the terminal carboxylic acid group and the C5-hydroxyl group, leading to the formation of a six-membered ring known as Rosuvastatin Lactone. scielo.brresearchgate.netchemicalpapers.com This conversion is accelerated in acidic conditions and can result in the formation of an inactive moiety. researchgate.net Studies have reported the formation of up to five degradation products under acidic stress, indicating a complex degradation pathway beyond simple lactonization. researchgate.net
Conversely, Rosuvastatin demonstrates considerable stability in neutral and basic (alkaline) conditions. nih.govscispace.comscielo.br Forced degradation studies using strong bases like sodium hydroxide, even at elevated temperatures, have shown the drug to be comparatively stable with minimal degradation. researchgate.netnih.govresearchgate.net This stability suggests that the functional groups of the this compound molecule are resistant to base-catalyzed hydrolysis.
Rosuvastatin is susceptible to degradation under oxidative stress. scispace.comsemanticscholar.org Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed its liability, leading to the formation of several degradation products. scispace.comsemanticscholar.org These oxidative degradants are often more polar than the parent drug, as evidenced by their shorter retention times in reverse-phase chromatography. scispace.com While specific structures of all oxidative degradants are not always fully elucidated in all studies, their formation confirms that the molecule has sites vulnerable to oxidation. Research involving gamma radiation-induced degradation, which generates highly reactive hydroxyl radicals, has also been used to study the oxidative breakdown of Rosuvastatin and identify the resulting products. irb.hrmdpi.com
Photostability is a critical parameter, and Rosuvastatin has been shown to be highly sensitive to light. nih.govscispace.com Exposure to both UV and visible light can induce significant degradation. scispace.comresearchgate.net The primary mechanism of photolytic degradation is a radical-mediated intramolecular photocyclization. nih.gov This process leads to the formation of diastereomeric dihydrophenanthrene derivatives, which are structurally distinct from the parent compound. nih.govresearchgate.net The kinetics of this degradation can be rapid, with studies showing complete conversion of Rosuvastatin within hours of exposure at room temperature. nih.gov
In contrast to its photolytic instability, Rosuvastatin is generally considered thermally stable. nih.govscielo.brsemanticscholar.org It can withstand typical thermal stress conditions (e.g., 105°C for several days) with little to no degradation. researchgate.netscielo.br However, under very harsh thermal conditions, some degradation can occur, leading to the formation of specific thermal impurities that are typically not observed under other stress conditions.
Structural Characterization of Degradation Products Utilizing Deuterated Analogs
The use of deuterated analogs like this compound is invaluable in the structural characterization of metabolites and degradation products. caymanchem.com In analytical techniques that couple liquid chromatography with mass spectrometry (LC-MS), the deuterated compound serves as an ideal internal standard. caymanchem.comthermofisher.com Its chromatographic behavior is nearly identical to the non-deuterated analyte, but it is clearly distinguishable by its higher mass. This mass difference, resulting from the replacement of six hydrogen atoms with deuterium (B1214612) on the isopropyl group, allows for precise quantification and aids in the structural elucidation of unknown impurities. caymanchem.comnih.gov When a degradation product is formed, its mass will indicate whether the deuterated portion of the molecule has been retained, providing crucial information about the site of chemical modification.
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a cornerstone technique for identifying degradation products. Advanced MS techniques, such as Time-of-Flight (TOF) and tandem mass spectrometry (MS/MS), provide further structural insights. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures mass with very high accuracy, enabling the determination of the elemental composition and molecular formula of an unknown impurity. researchgate.net
In the context of this compound, if a degradation product is analyzed by HRMS, its exact mass will confirm the presence of the six deuterium atoms. For example, an impurity formed through the condensation of Rosuvastatin with another molecule was identified using ESI-MS and its molecular formula was confirmed by HRMS. researchgate.net If this degradation had occurred with Rosuvastatin D6, the resulting product would exhibit a mass increase of 6 Da, confirming that the deuterated isopropyl group was not lost during the reaction. This ability to track the labeled part of the molecule is a significant advantage in mapping complex degradation pathways.
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise chemical structure of degradation products. nih.govresearchgate.net Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY) are used to piece together the molecular architecture of isolated impurities. researchgate.netgoogle.com The combination of LC-MS and LC-NMR is a particularly sophisticated approach for comprehensive structural characterization. nih.govresearchgate.net
The deuterium labeling in this compound offers a unique signature in NMR analysis. In a 1H NMR spectrum, the signals corresponding to the protons of the isopropyl methyl groups would be absent, providing a clear marker. In the 13C NMR spectrum, the carbons bonded to deuterium would show characteristic splitting patterns and shifts. This isotopic labeling helps to confirm the identity of the degradant and pinpoint structural changes relative to the stable, deuterated part of the molecule, thereby complementing MS data for unambiguous structure elucidation. nih.govresearchgate.net
The table below summarizes some of the key degradation products of Rosuvastatin identified through these advanced analytical techniques.
| Degradation Product | Formation Condition | Analytical Characterization Techniques |
|---|---|---|
| Rosuvastatin Lactone | Acidic Hydrolysis scielo.brresearchgate.net | LC-MS, NMR researchgate.netgoogle.com |
| Diastereomeric Dihydrophenanthrene Derivatives | Photolytic Degradation nih.govresearchgate.net | HPLC, LC-MS, NMR, Circular Dichroism nih.gov |
| Oxidative Degradants (Polar Impurities) | Oxidative Stress (e.g., H₂O₂) scispace.comsemanticscholar.org | LC-MS, nanoUPLC-QTOF-MS/MS scispace.commdpi.com |
| Meglumine Adduct | Thermal Stress (in formulation) researchgate.net | LC-MS/MS, HRMS, NMR, FT-IR |
Stability of this compound in Analytical Solutions and Matrices
The stability of an analytical standard in various solutions and biological matrices is a critical parameter for the development of reliable bioanalytical methods. Forced degradation studies on Rosuvastatin provide insight into its stability under various stress conditions, which is indicative of the stability of this compound.
Rosuvastatin has been found to be susceptible to degradation under acidic and photolytic conditions, while demonstrating relative stability under basic, neutral, oxidative, and thermal stress. google.com For instance, in the presence of acid, Rosuvastatin undergoes degradation to form at least two products. researchgate.net
A key degradation pathway for Rosuvastatin involves intramolecular esterification, leading to the formation of Rosuvastatin lactone, which is considered a major degradation product. researchgate.net The equilibrium between Rosuvastatin and its lactone form can be influenced by the solvent matrix. researchgate.net Studies have shown that in aprotic solvents, the conversion of Rosuvastatin to its lactone is favored. researchgate.net Conversely, in acidic aqueous mobile phases, the reverse reaction, the hydrolysis of the lactone back to Rosuvastatin, is observed. researchgate.net However, in organic protic solvents like methanol (B129727), both Rosuvastatin and its lactone exhibit stability. researchgate.net
The stability of Rosuvastatin in human plasma has also been investigated. In one study, Rosuvastatin was found to be stable in human plasma for 12 hours at room temperature (bench top stability), for 80 hours in an autosampler, and through five freeze-thaw cycles. researchgate.net Long-term stability was demonstrated at -70°C for 68 days. researchgate.net
Table 1: Stability of Rosuvastatin in Various Conditions (Inferred for this compound)
| Condition | Stability Profile | Key Degradation Products |
| Acidic Hydrolysis | Labile google.com | Two primary degradation products researchgate.net |
| Basic Hydrolysis | Stable google.com | - |
| Neutral Hydrolysis | Stable google.com | - |
| Oxidative Stress | Stable google.com | - |
| Thermal Stress | Stable google.com | - |
| Photolytic Stress | Labile google.com | Diastereomeric cyclic products |
| Human Plasma (Bench Top, 12h) | Stable researchgate.net | - |
| Human Plasma (Autosampler, 80h) | Stable researchgate.net | - |
| Human Plasma (Freeze-Thaw, 5 cycles) | Stable researchgate.net | - |
| Human Plasma (Long-term, -70°C, 68 days) | Stable researchgate.net | - |
Impurity Profiling and Quantification in Research Materials
Impurity profiling is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. Impurities in Rosuvastatin can originate from the manufacturing process or from degradation. synthinkchemicals.com The European Pharmacopoeia (EP) lists several potential organic impurities for Rosuvastatin tablets. nih.gov
Forced degradation studies are instrumental in identifying potential degradation products that may not be present in significant quantities under normal storage conditions. Such studies on Rosuvastatin have led to the identification and characterization of several degradation products. ijpsr.com
Analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for the separation, identification, and quantification of impurities. nih.govunesp.br Stability-indicating HPLC methods have been developed to separate Rosuvastatin from its degradation products. nih.gov
Some of the known impurities related to Rosuvastatin include process-related impurities and degradation products. synthinkchemicals.compharmaffiliates.com
Table 2: Known Impurities of Rosuvastatin (Applicable to this compound Analysis)
| Impurity Name | Type | Molecular Formula |
| Rosuvastatin (6S)-Anhydro Lactone Impurity | Degradation | C22H24FN3O4S |
| Rosuvastatin Formyl Impurity | Process | C16H18FN3O3S |
| Rosuvastatin Tablet impurity B | Process | C22H28FN3O6S |
The quantification of these impurities is essential to ensure that they are below the acceptable limits defined by regulatory agencies. Validated analytical methods are crucial for the accurate determination of the levels of these impurities in both the active pharmaceutical ingredient and the final drug product.
Role of Rosuvastatin D6 Sodium As a Research Reference Standard
Development and Qualification of Deuterated Reference Standards
The development of a deuterated reference standard like Rosuvastatin (B1679574) D6 Sodium is a meticulous process that involves chemical synthesis and rigorous qualification to ensure its suitability for its intended analytical purpose. The primary goal is to produce a stable, high-purity compound that can be reliably used to quantify the non-labeled analyte.
Synthesis and Isotopic Labeling:
The synthesis of Rosuvastatin D6 Sodium involves the introduction of six deuterium (B1214612) atoms into the rosuvastatin molecule, typically in a metabolically stable position to prevent in-vivo exchange of deuterium for hydrogen. This isotopic labeling results in a compound with a higher molecular weight than the parent drug, allowing it to be distinguished by mass spectrometry.
Characterization and Purity Assessment:
Once synthesized, the compound undergoes extensive characterization to confirm its identity, purity, and isotopic enrichment. A variety of analytical techniques are employed for this purpose:
Mass Spectrometry (MS): Confirms the molecular weight and the successful incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the deuterium labels.
High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the standard by separating it from any impurities.
The qualification process ensures that the deuterated standard is of sufficient quality for its intended use. This includes verifying its chemical identity, assessing its purity, and determining its isotopic enrichment. The Certificate of Analysis accompanying the reference standard provides comprehensive data on these quality attributes.
| Analytical Technique | Purpose in Qualification |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of label position |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity |
Applications in Quality Control of Research-Grade Materials
This compound is a vital tool in the quality control of research-grade rosuvastatin and its formulations. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability in the analytical process.
Enhancing Accuracy and Precision:
During sample preparation and analysis, variations can occur in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. As this compound is chemically and physically almost identical to rosuvastatin, it experiences similar variations. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric measurement corrects for procedural inconsistencies, leading to highly accurate and precise results.
Method Validation:
Regulatory guidelines for bioanalytical method validation often recommend the use of a stable isotope-labeled internal standard. This compound is used to validate key performance characteristics of analytical methods for rosuvastatin, including:
Linearity: Assessing the proportional relationship between concentration and instrument response.
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample.
Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte.
Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions.
| Validation Parameter | Role of this compound |
| Linearity | Used to establish the calibration curve for quantification. |
| Accuracy & Precision | Corrects for variability, enabling accurate and precise measurements. |
| Selectivity & Specificity | Helps to ensure that the signal being measured is solely from the analyte of interest. |
| Matrix Effect | Co-elutes with the analyte, compensating for ion suppression or enhancement. |
| Stability | Tracks the analyte during stability experiments to ensure accurate assessment. |
Traceability and Standardization in Analytical Research
Metrological traceability is a fundamental concept in analytical science that ensures measurement results are comparable across different laboratories, methods, and time. nih.gov this compound, as a well-characterized reference standard, plays a crucial role in establishing this traceability for the analysis of rosuvastatin.
Establishing an Unbroken Chain of Comparisons:
Traceability is achieved through an unbroken chain of calibrations linking a measurement result to a recognized reference, ultimately to the International System of Units (SI). nih.gov Certified reference materials (CRMs) of this compound, produced by accredited suppliers, serve as a critical link in this chain. The value assigned to the CRM is itself traceable to higher-order standards. By using this certified standard to calibrate analytical instruments and methods, laboratories can ensure that their results are traceable to a common reference.
Ensuring Comparability of Results:
In multicenter clinical trials or in post-market surveillance studies, it is essential that analytical data generated by different laboratories are comparable. The use of a common, well-characterized reference standard like this compound helps to minimize inter-laboratory variability and ensures that the data can be reliably combined and compared. This standardization is crucial for making informed decisions in drug development and for regulatory submissions.
Role in Proficiency Testing and External Quality Assessment:
Proficiency testing (PT) and external quality assessment (EQA) schemes are used to evaluate the performance of analytical laboratories. These schemes often use samples containing a known concentration of an analyte, and participating laboratories are required to report their measurement results. The use of this compound as an internal standard by these laboratories helps to ensure the accuracy of their results, allowing for a more meaningful assessment of their analytical competence.
Future Directions and Emerging Research Applications
Integration of Deuterated Rosuvastatin (B1679574) in Multi-Omics Research (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds is fundamental to quantitative analysis in multi-omics research, providing a robust internal standard for mass spectrometry-based techniques. In metabolomics and proteomics, Rosuvastatin D6 Sodium is invaluable for tracing and quantifying the parent compound and its metabolites in complex biological matrices.
Metabolomics: In studies investigating the metabolic profile of rosuvastatin, this compound serves as an ideal internal standard. caymanchem.com Its near-identical chemical properties to the unlabeled drug ensure it behaves similarly during sample extraction and ionization, but its distinct mass allows for precise quantification, correcting for analytical variability. This is crucial in studies examining how rosuvastatin affects endogenous metabolic pathways. For example, research has shown that rosuvastatin administration alters the levels of L-carnitine, diacylglycerol, and acylcarnitines, and integrating a deuterated standard like Rosuvastatin D6 would enhance the accuracy of such findings.
Proteomics: Stable isotope labeling is also a cornerstone of quantitative proteomics. While Rosuvastatin D6 itself is not directly used to label proteins, its application in pharmacokinetic studies can be correlated with proteomic changes. For instance, studies have used other stable isotope tracers to examine the metabolism and protein composition of LDL subfractions in response to rosuvastatin. The use of Rosuvastatin D6 in parallel would allow researchers to precisely correlate the drug's concentration with changes in the abundance of specific proteins, such as apolipoproteins, providing a clearer picture of the drug's effect on protein expression and lipoprotein metabolism.
The integration of deuterated standards like this compound is essential for the accuracy required to build reliable multi-omics models that can predict drug response and identify novel biomarkers. ckisotopes.com
Advancements in Micro-Dosing and Accelerated Research Studies
Micro-dosing studies, which involve administering sub-therapeutic doses of a drug to assess its pharmacokinetic profile in humans, are transforming early-phase clinical research. These studies often utilize ¹⁴C-labeled compounds in conjunction with Accelerator Mass Spectrometry (AMS). However, stable isotope-labeled compounds like Rosuvastatin D6 offer a non-radioactive alternative.
The use of highly sensitive mass spectrometry techniques allows for the detection and quantification of the very low concentrations of deuterated drugs administered in micro-dosing protocols. This approach enables the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile earlier in the development pipeline, saving time and resources. While specific micro-dosing studies utilizing Rosuvastatin D6 have not been widely published, the methodology is well-established for other deuterated compounds. nih.gov This allows for early human pharmacokinetic data, helping to select the most promising drug candidates for further development.
Novel Applications in Mechanistic Toxicology Research
Deuteration provides a sophisticated tool for investigating the mechanisms of drug-induced toxicity. By replacing hydrogen atoms with deuterium (B1214612) at sites susceptible to metabolic transformation, the rate of metabolism at that position is often slowed due to the kinetic isotope effect. juniperpublishers.com This selective metabolic modification can help researchers determine whether toxicity is caused by the parent drug or by a specific metabolite. researchgate.net
| Research Area | Application of Rosuvastatin D6 | Scientific Rationale |
|---|---|---|
| Metabolite-Specific Activity | Investigate the role of specific metabolites in off-target effects. | Slowing the rate of metabolism via the kinetic isotope effect allows for the separation of parent drug effects from metabolite effects. researchgate.net |
| Enzyme Interaction Probes | Probe the active sites and mechanisms of metabolizing enzymes like cytochrome P450. | Deuterium substitution can alter binding and reaction rates, providing insight into enzymatic function. researchgate.net |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Generate precise pharmacokinetic data to build more accurate models of drug disposition. | Use as a stable isotope tracer allows for exact quantification of drug levels over time. ckisotopes.com |
Computational Chemistry and Modeling Refinements with Isotopic Data
Computational modeling and simulation are integral to modern drug discovery, providing insights into drug-receptor interactions and metabolic pathways. Isotopic data, such as that obtainable from studies with this compound, can be used to refine and validate these computational models.
The kinetic isotope effect observed in metabolic studies of deuterated compounds provides empirical data that can be compared against the predictions of quantum mechanics-based simulations of reaction mechanisms. Discrepancies between experimental results and model predictions can highlight inaccuracies in the computational model, leading to its refinement. This iterative process of experimental measurement and computational refinement leads to more predictive models of drug metabolism. These improved models can better forecast the metabolic fate of new drug candidates and aid in designing molecules with more desirable pharmacokinetic properties.
Research into Deuterated Rosuvastatin Co-Crystals and Polymorphs
The solid-state form of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, such as solubility and stability. Research into co-crystals and polymorphs aims to identify solid forms with optimal properties for research and potential formulation.
Co-crystals: Studies have successfully created co-crystals of rosuvastatin calcium with co-formers like L-asparagine to enhance solubility and dissolution rates. nih.govnih.gov While research has not yet focused on co-crystals of deuterated rosuvastatin specifically, the principles remain relevant. Developing a co-crystal of Rosuvastatin D6 could improve its handling and dissolution characteristics for research purposes, ensuring more consistent results in in vitro and in vivo experiments.
Polymorphs: Rosuvastatin calcium is known to exist in several polymorphic forms (e.g., A, B, C) as well as an amorphous form, each with different physicochemical properties. umw.edu.plresearchgate.net The characterization of these forms often involves techniques like Fourier-Transform Nuclear Magnetic Resonance (FT-NMR), where deuterated solvents such as deuterated dimethyl sulfoxide (B87167) are used for sample preparation. nih.govturkjps.org This highlights a key methodological use of deuterated compounds in the broader research of rosuvastatin's solid-state chemistry. Investigating the polymorphic landscape of Rosuvastatin D6 itself would be a crucial step to ensure the reproducibility of research findings, as different polymorphs could exhibit different behaviors.
| Property | Pure Rosuvastatin Calcium (RSC) | RSC-C Cocrystal | Reference |
|---|---|---|---|
| Angle of Repose | 32.31° ± 0.52 | 29.81° ± 0.45 | nih.gov |
| Compressibility | 11.24% ± 0.46% | 6.32% ± 0.68% | nih.gov |
| Hausner Ratio | 1.18 ± 0.21 | 1.06 ± 0.02 | nih.gov |
The data in the table demonstrates how forming a co-crystal can improve the flow properties and compressibility of the compound, which is relevant for consistent handling in research applications.
Q & A
Q. What analytical methods are most reliable for characterizing Rosuvastatin D6 Sodium in pharmaceutical formulations?
this compound, a deuterated internal standard, requires validated analytical methods for precise quantification. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key parameters include:
- Chromatographic conditions : Reverse-phase C18 columns with mobile phases of methanol/water or acetonitrile/ammonium formate (pH 3.5–4.5) .
- Detection : Multiple reaction monitoring (MRM) transitions for Rosuvastatin (m/z 482→258) and its D6 isotopologue (m/z 488→264) to avoid interference .
- Validation : Linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>90%) are critical for compliance with ICH guidelines .
Q. How does this compound function as an internal standard in pharmacokinetic studies?
Deuterated analogs like this compound correct for matrix effects and ionization variability in LC-MS/MS. Methodological steps include:
- Spiking : Add a fixed concentration of D6 standard to biological samples (plasma, serum) before extraction .
- Co-elution : Ensure identical retention times for Rosuvastatin and D6 to normalize instrument drift .
- Quantification : Calculate the analyte-to-internal standard peak area ratio to derive concentration .
Q. What are the critical stability parameters for this compound under varying storage conditions?
Stability studies should assess:
- Thermal degradation : Exposure to 40–60°C for 24–48 hours to simulate accelerated storage .
- Photostability : UV light exposure (ICH Q1B guidelines) to evaluate degradation products .
- Solution stability : Monitor pH-dependent hydrolysis in aqueous buffers (e.g., phosphate buffer, pH 7.4) .
LC-MS/MS is used to track degradation products like lactone and sulfoxide derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and non-deuterated analogs?
Discrepancies may arise from isotopic effects or matrix interactions. Mitigation strategies include:
- Cross-validation : Compare results with alternative internal standards (e.g., Rosuvastatin D3) .
- Ion suppression tests : Evaluate matrix effects using post-column infusion .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption differences caused by deuterium’s kinetic isotope effect .
Q. What experimental designs optimize the use of this compound in drug-drug interaction studies?
Central composite design (CCD) is effective for multifactorial studies. For example:
- Factors : CYP3A4/P-gp inhibitor concentration, incubation time .
- Responses : Rosuvastatin bioavailability, metabolite formation (e.g., N-desmethyl Rosuvastatin) .
- Data analysis : Polynomial equations and ANOVA identify significant interactions (p < 0.05) .
Q. How do researchers validate this compound’s role in quantifying low-abundance metabolites in complex matrices?
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (C8 + ion exchange) to isolate metabolites from urine/plasma .
- High-resolution MS (HRMS) : Orbitrap or Q-TOF systems differentiate isobaric metabolites (e.g., glucuronide conjugates) .
- Method sensitivity : Lower limits of quantification (LLOQ) ≤ 0.1 ng/mL are achievable with optimized ion transitions .
Q. What statistical approaches address variability in this compound-based assays across laboratories?
Q. How can this compound improve translational research in atherosclerosis models?
- Preclinical models : Quantify Rosuvastatin in ApoE−/− mouse serum to correlate plaque reduction with drug exposure .
- Biomarker integration : Measure CRP and LDL-C levels alongside Rosuvastatin concentrations to validate anti-inflammatory effects .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on this compound’s stability in biological samples?
Contradictions often stem from sample handling. Best practices include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
